molecular formula C7H9N B1459629 M-Toluidine-2,4,6-D3 CAS No. 68408-23-1

M-Toluidine-2,4,6-D3

Cat. No. B1459629
CAS RN: 68408-23-1
M. Wt: 110.17 g/mol
InChI Key: JJYPMNFTHPTTDI-QGZYMEECSA-N
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Description

M-Toluidine-2,4,6-D3 is a stable isotope labelled compound with the molecular formula C7H6D3N and a molecular weight of 110.17 . It is a product used in synthetic chemistry reference tools . M-Toluidine, the non-deuterated form, is an aniline derivative that behaves as a fragile glass-forming liquid .

Scientific Research Applications

1. Chemistry and Utility of Toluidine

Toluidine blue, a variant of toluidine, is widely used for its metachromatic properties. It has a high affinity for acidic tissue components, staining tissues rich in DNA and RNA. This characteristic makes it valuable for identifying dysplasia and carcinoma, especially in the oral cavity. In addition, it's used in tissue sections to highlight mast cells granules, mucins, and cartilage (Sridharan & Shankar, 2012).

2. Inclusion Compounds and Metal Complexes

Research has shown that m-toluidine, under specific preparation conditions, forms inclusion compounds and metal complexes. An example is the formation of an inclusion compound with 1,6-diaminohexanecadmium(II) tetracyanonickelate(II) and m-toluidine. This illustrates its role in forming structurally diverse compounds, essential for various applications in chemistry (Hasegawa, Nishikiori, & Iwamoto, 1985).

3. Organic Semiconductor Thin Films

M-toluidine serves as a precursor for synthesizing organic compounds like (E)-4-methyl-N1-((E)-4-methyl-6-(p-tolylimino) cyclohex-3-en-1-ylidene)-N2-(p-tolyl) benzene-1,2-diamine (MBD). This is used in creating nano-size crystalline thin films, which are semiconductors. These thin films are of interest for optoelectronic applications due to their specific structural and optical properties (Al‐Hossainy & Zoromba, 2018).

4. Corrosion Protection in Metals

M-toluidine is used in the electrochemical polymerization on Fe surfaces for corrosion protection. The resulting polymeric films show properties that stabilize the passive state of Fe in sulfuric acid solutions, thereby protecting against corrosion. This application is crucial in materials science and engineering for extending the lifespan of metal components (Sazou, 2001).

5. Crystal Structure Analysis

The powder X-ray diffraction pattern of m-toluidine has been used for structural analysis in crystallography. This method helps determine the crystal structure and intermolecular interactions, which are vital for understanding the material's physical properties and potential applications (Rukiah et al., 2004).

properties

IUPAC Name

2,4,6-trideuterio-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-6-3-2-4-7(8)5-6/h2-5H,8H2,1H3/i3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYPMNFTHPTTDI-QGZYMEECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C(=C1C)[2H])N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901301254
Record name Benzen-2,4,6-d3-amine, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901301254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

M-Toluidine-2,4,6-D3

CAS RN

68408-23-1
Record name Benzen-2,4,6-d3-amine, 3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68408-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzen-2,4,6-d3-amine, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901301254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RJ Goldsack, JS Shannon - Organic Mass Spectrometry, 1980 - Wiley Online Library
The principal ions in the electron impact mass spectra of a series of 6‐methoxyaurones have been shown to be due to four separate reactions associated with proximity effects involving …

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